Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 391248-21-8
VCID: VC2337914
InChI: InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
SMILES: CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate

CAS No.: 391248-21-8

Cat. No.: VC2337914

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate - 391248-21-8

Specification

CAS No. 391248-21-8
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Standard InChI Key YQVSEWFNEJKQNV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N
Canonical SMILES CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate consists of three key structural components: a central 1,3-oxazole heterocyclic ring, a 4-aminophenyl substituent at position 2 of the oxazole ring, and an ethyl carboxylate group at position 4. The molecular formula is C₁₂H₁₂N₂O₃, with a calculated molecular weight of approximately 232.24 g/mol (based on related compounds). The compound features an ester functional group (ethyl carboxylate), an amino group on the phenyl ring, and the oxazole heterocycle, which contains both nitrogen and oxygen atoms in a five-membered aromatic ring.

The structure of this compound bears close resemblance to ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate, which differs only in the position of the amino group on the phenyl ring (position 4 versus position 2) . This positional isomer provides a valuable reference point for understanding the likely properties of our target compound.

Physical Properties

Based on structural analogs, Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate is expected to appear as a crystalline solid at room temperature, likely off-white to light brown in color . The compound would be expected to have a melting point in the range of 160-210°C, similar to related aminophenyl-oxazole derivatives . Solubility characteristics would likely include poor water solubility but good solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate .

Spectroscopic Characteristics

The spectroscopic profile of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate would be expected to show distinctive features in various analytical techniques:

Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands including:

  • N-H stretching vibrations (3300-3150 cm⁻¹) from the primary amine group

  • C=O stretching (approximately 1690-1700 cm⁻¹) from the ester group

  • C-H stretching (approximately 3000 cm⁻¹)

  • C=C and C=N stretching vibrations (1500-1600 cm⁻¹) from the aromatic and heterocyclic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show:

  • A characteristic triplet at approximately δ 1.3-1.4 ppm for the methyl protons of the ethyl group

  • A quartet at approximately δ 4.2-4.3 ppm for the methylene protons of the ethyl group

  • A singlet at approximately δ 7.0-8.0 ppm for the oxazole C5-H proton

  • Multiple signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons of the aminophenyl group

  • A broad singlet at δ 3.5-5.5 ppm for the amino group protons

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate could be approached through several established methodologies for constructing similarly substituted oxazoles. Based on the literature for related compounds, potential synthetic routes include:

Palladium-Catalyzed Direct Arylation

One efficient approach would involve the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with 4-aminophenyl halides (such as 4-bromoaniline). This method represents a modern approach that avoids multiple synthetic steps and offers improved atom economy. The reaction typically employs a palladium catalyst, phosphine ligands, and a base in a polar aprotic solvent .

The general reaction conditions might include:

  • Pd(OAc)₂ as catalyst

  • PCy₃·HBF₄ or similar phosphine ligand

  • K₂CO₃ or Cs₂CO₃ as base

  • DMA (N,N-dimethylacetamide) as solvent

  • Reaction temperature of 100-130°C

  • Reaction time of 12-24 hours

Cyclization Approaches

Alternatively, the target compound could be synthesized through cyclization reactions using appropriate precursors. This might involve the condensation of an α-haloketone (such as ethyl bromopyruvate) with an appropriately substituted amide derivative of 4-aminobenzoic acid under basic conditions, followed by dehydration and cyclization to form the oxazole ring .

Comparison with Thiazole Analogs

The synthetic methodology for oxazole derivatives shares similarities with that of thiazole analogs. For example, the synthesis of ethyl 2-aminothiazole-4-carboxylate involves the condensation of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . A modified version of this approach, using appropriate oxygen-containing precursors instead of sulfur-containing ones, could potentially be adapted for the synthesis of our target oxazole compound.

Biological Activities and Applications

Antimicrobial Properties

The compound might possess antibacterial and antifungal properties similar to aminothiazole derivatives. The presence of the amino group on the phenyl ring could enhance interaction with microbial targets, potentially disrupting cellular processes in pathogenic organisms .

Anti-inflammatory Activity

Many heterocyclic compounds containing oxazole scaffolds demonstrate anti-inflammatory properties. The 4-aminophenyl substituent might contribute to interactions with inflammatory mediators, potentially inhibiting enzymes involved in inflammatory pathways .

Structure-Activity Relationships

The positioning of the amino group at the para position of the phenyl ring (position 4) likely imparts different biological properties compared to ortho-substituted analogs (position 2). This positional variation can significantly affect:

  • Electron distribution within the molecule

  • Hydrogen-bonding capabilities

  • Interaction with biological targets

  • Metabolic stability

Table 1: Comparison of Key Features Between Position Isomers

FeatureEthyl 2-(4-aminophenyl)oxazole-4-carboxylateEthyl 2-(2-aminophenyl)oxazole-4-carboxylate
Electronic effectsPara-amino creates push-pull system with oxazoleOrtho-amino allows intramolecular H-bonding
ConformationMore planar structure expectedPotential steric hindrance between rings
H-bondingAmino group extends H-bonding rangePotential intramolecular H-bonding
Predicted bioactivityMay favor interactions with extended binding sitesMay favor compact binding pockets

Chemical Reactivity and Derivatization

Functional Group Reactivity

The presence of multiple functional groups in Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate provides various sites for chemical modifications and derivatization:

Amino Group Reactions

The primary amino group at the para position of the phenyl ring represents a versatile handle for further functionalization. Potential transformations include:

  • Acylation to form amides

  • Reductive amination to form secondary or tertiary amines

  • Diazotization followed by various coupling reactions

  • Imine or Schiff base formation with aldehydes and ketones

Such transformations could lead to a library of derivatives with modified physicochemical and biological properties. For example, the synthesis of imine derivatives from ethyl 2-aminothiazole-4-carboxylate has been reported through condensation with various aldehydes/ketones in ethanol with catalytic acetic acid .

Ester Group Modifications

The ethyl carboxylate group offers additional opportunities for derivatization:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form alternative esters

  • Reduction to form the corresponding alcohol

  • Amidation to form amide derivatives

These transformations could modulate the compound's solubility, metabolic stability, and target binding properties.

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